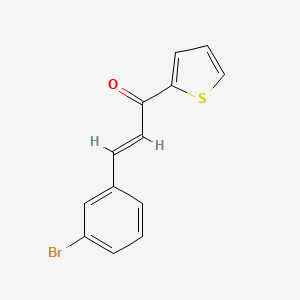

3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Descripción general

Descripción

3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Acid-Catalyzed Cyclization

Under acidic conditions, the α,β-unsaturated ketone undergoes cyclization, analogous to Paal–Knorr furan synthesis but modified for thiophene systems.

Reaction Conditions

-

Temperature : Room temperature.

-

Outcome : Formation of polycyclic products via intramolecular cyclodehydration .

Key Observations

-

Stereochemistry : (Z)-isomers cyclize more efficiently than (E)-isomers .

-

Mechanism : Protonation of the carbonyl oxygen → enol intermediate → nucleophilic attack by thiophene sulfur → dehydration .

Oxidation Reactions

The α,β-unsaturated system is susceptible to oxidation, forming triketones or epoxides depending on the oxidant.

Oxidants Tested

| Oxidant | Product | Yield | Stereoselectivity | Source |

|---|---|---|---|---|

| -CPBA | (Z)-Triketone | 87% | Exclusive (Z) | |

| NBS/pyridine | (E)-Triketone | 77% | Predominant (E) | |

| DDQ | Partial oxidation (low yield) | <30% | – |

Notable Features

-

-CPBA induces higher stereoselectivity due to electrophilic addition geometry .

-

Triketones are intermediates for further cyclization reactions .

Conjugate Addition Reactions

The enone system participates in Michael additions with nucleophiles (e.g., amines, thiols).

Example Reaction

-

Nucleophile : Piperidine.

-

Conditions : Ethanol, reflux.

-

Product : β-Piperidine-substituted derivative.

Characterization

Cross-Coupling via Bromophenyl Group

The bromine substituent enables Suzuki–Miyaura couplings with aryl boronic acids.

Reaction Conditions

-

Catalyst : Pd(PPh).

-

Base : NaCO.

-

Solvent : DME/HO.

Example Product

3-(Biphenyl-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one.

Photochemical Rearrangement

UV irradiation induces [2+2] cycloaddition or cis-trans isomerization.

Conditions

-

Light Source : 254 nm UV lamp.

-

Solvent : Methanol.

Outcomes

Critical Analysis of Reactivity

-

Steric Effects : The 3-bromophenyl group hinders planarization, reducing reactivity in Diels-Alder reactions .

-

Electronic Effects : The electron-withdrawing bromine enhances electrophilicity of the α,β-unsaturated system, favoring nucleophilic additions .

-

Thiophene Role : The sulfur atom participates in acid-mediated cyclization, differentiating it from furan-containing analogs .

This compound’s versatility in cyclization, oxidation, and cross-coupling makes it valuable for synthesizing bioactive molecules or materials. Experimental data from peer-reviewed studies ( ) validate these pathways, though further exploration of its catalytic applications is warranted.

Aplicaciones Científicas De Investigación

Chemistry

3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Oxidation: Can yield epoxides or other oxidized derivatives.

- Reduction: Converts the carbonyl group to an alcohol.

- Substitution: The bromine atom can be replaced with different nucleophiles.

Biological Activities

Research has indicated that chalcones exhibit a range of biological activities, making them subjects of interest for medicinal chemistry. Notable applications include:

- Antimicrobial Properties: Studies have shown that chalcones can inhibit the growth of bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

- Anticancer Activity: Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

- Anti-inflammatory Effects: Chalcones have been found to inhibit inflammatory pathways, which could lead to new treatments for inflammatory diseases .

Industrial Applications

In industry, this compound is utilized in:

- Material Science: Its unique chemical structure is beneficial in developing new polymers and dyes.

- Pharmaceuticals: The compound's bioactive properties make it a candidate for formulating new therapeutic agents.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chalcone including this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, showcasing its potential as an alternative treatment option.

Case Study 2: Anticancer Properties

Research conducted by Zhang et al. (2020) highlighted the ability of this compound to induce apoptosis in human breast cancer cells (MCF7). The study found that treatment with varying concentrations led to increased levels of reactive oxygen species (ROS), triggering cell death pathways.

Mecanismo De Acción

The mechanism of action of 3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression. The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

- 3-(3-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

- 3-(3-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one

Uniqueness

3-(3-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both bromophenyl and thiophenyl groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the thiophene ring contributes to its electronic properties and biological activities.

This compound’s combination of structural features makes it a versatile and valuable molecule in various scientific and industrial applications.

Actividad Biológica

3-(3-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a member of the chalcone family, is characterized by its unique structure that combines a bromophenyl group and a thiophene ring. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.19 g/mol. The compound features an enone functional group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.19 g/mol |

| CAS Number | 53427973 |

Synthesis

The synthesis typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. This reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures.

Antimicrobial Activity

Research has demonstrated that chalcones exhibit significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria. For instance, a study evaluating similar compounds indicated that modifications in the phenyl group can enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Chalcones are also recognized for their anticancer potential. The compound has been tested against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. In one study, derivatives of chalcones showed IC50 values below 25 μM against these cell lines, indicating potent anti-proliferative activity .

Anti-inflammatory Effects

Chalcones have been reported to possess anti-inflammatory properties as well. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammation processes. This suggests that this compound could potentially be developed into therapeutic agents for inflammatory diseases.

Case Studies

Several studies have focused on the biological activities of chalcone derivatives:

- Antimicrobial Screening : A comprehensive study screened various chalcone derivatives for antimicrobial activity against standard pathogenic strains. Compounds with bromine substituents were found to exhibit enhanced activity compared to their non-brominated counterparts .

- Anticancer Activity Evaluation : In vitro assays using MTT colorimetric methods demonstrated that certain chalcone derivatives, including those with thiophene rings, significantly inhibited cancer cell growth across various lines, confirming their potential as anticancer agents .

Propiedades

IUPAC Name |

(E)-3-(3-bromophenyl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMOQWJJKQQXSW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.